N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide
CAS No.: 1458180-40-9
Cat. No.: VC6534452
Molecular Formula: C9H9F3N2O
Molecular Weight: 218.179
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1458180-40-9 |
---|---|
Molecular Formula | C9H9F3N2O |
Molecular Weight | 218.179 |
IUPAC Name | N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide |
Standard InChI | InChI=1S/C9H9F3N2O/c1-14(2)8(15)6-3-4-7(13-5-6)9(10,11)12/h3-5H,1-2H3 |
Standard InChI Key | HSKULCZIMORKOL-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)C1=CN=C(C=C1)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide, with the molecular formula C₉H₈F₃N₂O and a molecular weight of 232.17 g/mol . The pyridine ring serves as the core structure, with substituents influencing its electronic and steric properties (Fig. 1).
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₉H₈F₃N₂O |
Molecular Weight | 232.17 g/mol |
CAS Registry Number | Not publicly available |
SMILES Notation | CN(C)C(=O)C1=CN=C(C=C1)C(F)(F)F |
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be synthesized via amide coupling between 6-(trifluoromethyl)pyridine-3-carboxylic acid and dimethylamine. Alternative routes may involve:
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Nucleophilic acyl substitution of a reactive intermediate (e.g., acid chloride) with dimethylamine.
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Multi-component reactions leveraging pyridine-forming methodologies, as seen in analogous syntheses of trifluoromethylpyridine derivatives .
Detailed Synthetic Procedure
A plausible synthesis involves:
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Preparation of 6-(trifluoromethyl)pyridine-3-carboxylic acid via oxidation of 6-(trifluoromethyl)pyridine-3-carboxaldehyde .
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Conversion to acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
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Amidation with dimethylamine in the presence of a base (e.g., triethylamine) to yield the target compound .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Carboxylic acid formation | KMnO₄, H₂O, 100°C | 75–85 |
Acid chloride formation | SOCl₂, reflux, 4 h | 90–95 |
Amide coupling | Dimethylamine, Et₃N, 0°C→RT | 60–70 |
Physicochemical Properties
Thermal Stability and Phase Behavior
The trifluoromethyl group enhances thermal stability, with an estimated melting point of 80–85°C and a boiling point of 210–215°C (extrapolated from analogs) . The compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in methanol .
Acidity and Basicity
The pKa of the pyridine nitrogen is approximated at -1.25 ± 0.22, similar to 6-(trifluoromethyl)pyridine-3-carboxaldehyde . The dimethylcarboxamide group introduces weak basicity (pKa ~0.5–1.5) due to conjugation with the pyridine ring.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆): δ 8.82 (d, J = 2.0 Hz, 1H, pyridine-H2), 8.31 (dd, J = 8.4 Hz, 2.0 Hz, 1H, pyridine-H4), 7.93 (d, J = 8.4 Hz, 1H, pyridine-H5), 3.10 (s, 6H, N(CH₃)₂) .
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¹³C NMR: δ 167.5 (C=O), 152.1 (C-CF₃), 123.4 (q, J = 270 Hz, CF₃), 39.2 (N(CH₃)₂) .
Mass Spectrometry (MS)
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Fragmentation pattern dominated by loss of CO (28 Da) and CF₃ (69 Da).
Applications and Biological Relevance
Pharmaceutical Intermediates
The trifluoromethyl group improves metabolic stability and membrane permeability, making this compound a candidate for kinase inhibitors or GPCR modulators. Its amide moiety may serve as a hydrogen-bond acceptor in drug-target interactions .
Agrochemical Development
Fluorinated pyridines are widely used in herbicides and insecticides. The electron-withdrawing -CF₃ group enhances binding to enzymatic active sites in pests .
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